Cas no 935517-69-4 (2-Phenylamino-6-trifluoromethyl-nicotinonitrile)

2-Phenylamino-6-trifluoromethyl-nicotinonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Phenylamino-6-trifluoromethyl-nicotinonitrile
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- Inchi: 1S/C13H8F3N3/c14-13(15,16)11-7-6-9(8-17)12(19-11)18-10-4-2-1-3-5-10/h1-7H,(H,18,19)
- InChI Key: MIEYIMZAAACIQV-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)C1N=C(C(F)(F)F)C=CC=1C#N
2-Phenylamino-6-trifluoromethyl-nicotinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1293424-100mg |
2-Phenylamino-6-trifluoromethyl-nicotinonitrile |
935517-69-4 | 95% | 100mg |
$455 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293424-500mg |
2-Phenylamino-6-trifluoromethyl-nicotinonitrile |
935517-69-4 | 95% | 500mg |
$950 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293424-250mg |
2-Phenylamino-6-trifluoromethyl-nicotinonitrile |
935517-69-4 | 95% | 250mg |
$665 | 2025-02-22 | |
eNovation Chemicals LLC | Y1293424-50mg |
2-Phenylamino-6-trifluoromethyl-nicotinonitrile |
935517-69-4 | 95% | 50mg |
$340 | 2025-02-22 | |
eNovation Chemicals LLC | Y1293424-1g |
2-Phenylamino-6-trifluoromethyl-nicotinonitrile |
935517-69-4 | 95% | 1g |
$1545 | 2025-02-22 | |
eNovation Chemicals LLC | Y1293424-50mg |
2-Phenylamino-6-trifluoromethyl-nicotinonitrile |
935517-69-4 | 95% | 50mg |
$340 | 2025-02-28 | |
eNovation Chemicals LLC | Y1293424-50mg |
2-Phenylamino-6-trifluoromethyl-nicotinonitrile |
935517-69-4 | 95% | 50mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293424-250mg |
2-Phenylamino-6-trifluoromethyl-nicotinonitrile |
935517-69-4 | 95% | 250mg |
$665 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293424-1g |
2-Phenylamino-6-trifluoromethyl-nicotinonitrile |
935517-69-4 | 95% | 1g |
$1545 | 2024-07-28 | |
eNovation Chemicals LLC | Y1293424-100mg |
2-Phenylamino-6-trifluoromethyl-nicotinonitrile |
935517-69-4 | 95% | 100mg |
$455 | 2025-02-22 |
2-Phenylamino-6-trifluoromethyl-nicotinonitrile Related Literature
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
Additional information on 2-Phenylamino-6-trifluoromethyl-nicotinonitrile
Introduction to 2-Phenylamino-6-trifluoromethyl-nicotinonitrile (CAS No. 935517-69-4)
2-Phenylamino-6-trifluoromethyl-nicotinonitrile (CAS No. 935517-69-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, combines a phenylamino group with a trifluoromethyl-substituted nicotinonitrile core, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 2-Phenylamino-6-trifluoromethyl-nicotinonitrile incorporates several key functional groups that contribute to its potential biological activity. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which is a critical factor in drug design. Additionally, the phenylamino moiety introduces basicity and can participate in hydrogen bonding interactions, which are essential for binding to biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of 2-Phenylamino-6-trifluoromethyl-nicotinonitrile with various biological receptors. Studies suggest that this compound may exhibit inhibitory properties against certain enzymes and receptors implicated in inflammatory and neurological disorders. The trifluoromethyl group, in particular, has been shown to modulate the electronic properties of the molecule, influencing its binding interactions and pharmacological effects.
In the context of drug development, the synthesis of 2-Phenylamino-6-trifluoromethyl-nicotinonitrile has been optimized to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex core structure efficiently. These advances in synthetic chemistry have not only improved the accessibility of the compound but also opened avenues for structural modifications to enhance its pharmacological profile.
The pharmacokinetic properties of 2-Phenylamino-6-trifluoromethyl-nicotinonitrile are also of considerable interest. Preliminary studies indicate that the compound exhibits favorable solubility characteristics, which is crucial for formulation development. Furthermore, its metabolic stability suggests a potential for prolonged half-life in vivo, which could be advantageous for therapeutic applications requiring sustained activity.
Investigations into the biological activity of 2-Phenylamino-6-trifluoromethyl-nicotinonitrile have revealed promising results in preclinical models. Research has demonstrated its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, studies suggest that this compound may interact with neurotransmitter receptors, making it a candidate for therapeutic intervention in neurological disorders.
The role of trifluoromethyl groups in medicinal chemistry cannot be overstated. These substituents not only enhance the bioavailability of drugs but also influence their selectivity and potency. In the case of 2-Phenylamino-6-trifluoromethyl-nicotinonitrile, the trifluoromethyl group contributes to its unique pharmacological profile by modulating electronic effects and steric interactions at the binding site.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-Phenylamino-6-trifluoromethyl-nicotinonitrile are expected to play a significant role in addressing unmet medical needs. The combination of structural complexity and functional diversity makes this molecule a valuable asset in the pharmaceutical arsenal. Future studies will likely focus on optimizing its pharmacokinetic properties and exploring novel applications in precision medicine.
The synthesis and characterization of 2-Phenylamino-6-trifluoromethyl-nicotinonitrile represent a testament to the progress made in synthetic organic chemistry and medicinal research. By leveraging cutting-edge technologies and innovative methodologies, researchers are paving the way for new generations of therapeutics that offer improved efficacy and safety profiles.
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